This compound is cataloged under the identifier 832740-95-1 in chemical databases. It is primarily sourced from synthetic routes involving the reaction of 2,3-dichlorophenol with benzyl chloride, followed by carboxylation processes. Its classification falls under organic compounds, specifically within the categories of benzoic acids and phenolic compounds.
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid typically involves several key steps:
The molecular structure of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid can be described as follows:
InChI=1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18)
.The presence of chlorine atoms on the phenoxy group significantly influences the compound's reactivity and biological activity. The spatial arrangement of these substituents can be analyzed using computational chemistry methods such as Density Functional Theory (DFT).
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid participates in various chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid involves its interaction with biological targets:
Experimental studies are required to elucidate the precise molecular targets and pathways affected by this compound. Techniques such as molecular docking and enzyme kinetics assays are commonly employed for these analyses.
The physical and chemical properties of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid span multiple scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: